![molecular formula C18H16N2O3S B2838665 N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide CAS No. 919761-19-6](/img/structure/B2838665.png)
N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide
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Description
N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide, also known as MLN4924, is a small molecule inhibitor that selectively targets the NEDD8-activating enzyme (NAE) pathway. This pathway plays a crucial role in regulating the activity of cullin-RING E3 ligases, which are responsible for the degradation of a wide range of proteins involved in cell cycle regulation, DNA repair, and signal transduction. MLN4924 has been shown to have potential as a therapeutic agent in the treatment of various types of cancer.
Scientific Research Applications
- Significance : These probes can effectively avoid interference from background signals, enhancing biomarker detection in vitro or in vivo .
- Application : Efforts have been made to enhance the solubility of emitters based on a 2-(2’-hydroxybenzofuranyl)benzazole (HBBX) scaffold. This work contributes to the development of water-soluble fluorescent compounds .
Fluorescent Probes for Biomarker Detection
Solubilization of Organic Fluorescent Emitters
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10(2)24-12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCILKSVQQUDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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